molecular formula C15H18N4O4S2 B2696000 methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate CAS No. 2176270-78-1

methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2696000
CAS No.: 2176270-78-1
M. Wt: 382.45
InChI Key: YLFSZGVZTVWMEX-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene-2-carboxylate core linked via a sulfonyl group to an 8-azabicyclo[3.2.1]octane scaffold bearing a 1,2,3-triazole substituent. The 1,2,3-triazole moiety, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , imparts metabolic stability and facilitates interactions with biological targets.

Properties

IUPAC Name

methyl 3-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c1-23-15(20)14-13(4-7-24-14)25(21,22)19-10-2-3-11(19)9-12(8-10)18-6-5-16-17-18/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFSZGVZTVWMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the triazole ring through a click chemistry reaction between an alkyne and an azide. Subsequent steps involve the formation of the azabicyclo moiety, which can be synthesized using intramolecular cyclization reactions. The sulfonyl group is then attached through a sulfonation reaction, followed by esterification to introduce the carboxylate group.

  • Industrial Production Methods: On an industrial scale, the compound's production would involve optimizing these steps for scalability, yield, and cost-effectiveness, using high-throughput screening and automated synthesis technologies.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes: Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: The compound typically reacts with strong oxidizing or reducing agents, depending on the desired transformation. It can also participate in nucleophilic substitution reactions.

  • Major Products: The resulting products from these reactions can vary. For instance, oxidation may lead to sulfoxide or sulfone derivatives, while reduction could yield amines or alcohols.

Scientific Research Applications

  • Chemistry: The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: It can be utilized in biological studies as a probe for enzyme activity, given its potential to interact with various biological targets.

  • Medicine: The compound's pharmacological properties are being explored, including its potential as a drug candidate for treating specific diseases.

  • Industry: In the industrial sector, it can be used as a building block for creating advanced materials, including polymers and specialty chemicals.

Mechanism of Action

  • Mechanism: The exact mechanism by which this compound exerts its effects depends on the context of its use. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

  • Molecular Targets and Pathways: The triazole ring, for instance, is known to engage in hydrogen bonding and pi-stacking interactions, which can affect enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azabicyclo[3.2.1]octane Scaffolds

Several analogues share the 8-azabicyclo[3.2.1]octane core but differ in substituents and functional groups:

Compound Name Key Substituents Key Differences
Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Iodophenyl at C3; methyl ester at C2 Lacks sulfonyl and triazole groups; iodine enhances steric bulk and lipophilicity.
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate Trifluoromethanesulfonate at C3; methyl group at N8 Sulfonate instead of sulfonyl; trifluoromethyl group increases electronegativity.
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Chlorophenyl at C3; methyl ester at C2; methyl at N8 Chlorine substituent influences electronic effects; N-methylation reduces basicity.

Key Observations :

  • The absence of the sulfonyl-thiophene-triazole system in these analogues limits their capacity for hydrogen-bonding interactions compared to the target compound.
Compounds with Triazole-Thiophene Motifs

describes compounds such as 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one, which share thiophene and triazole moieties but lack the azabicyclo scaffold. These molecules exhibit extended conjugation, which may enhance UV absorption properties but reduce metabolic stability compared to the target compound’s rigid bicyclic system.

Sulfonyl-Containing Analogues in Agrochemicals

lists sulfonylurea herbicides like metsulfuron-methyl, which feature a sulfonyl bridge connecting heterocyclic groups. While these compounds are structurally distinct, their sulfonyl groups play critical roles in binding to acetolactate synthase (ALS) enzymes. The target compound’s sulfonyl group may similarly act as a hydrogen-bond acceptor, though its biological target remains unconfirmed.

NMR Spectral Analysis

highlights that substituents on similar compounds (e.g., regions A and B in triazole-thiophene systems) cause distinct NMR chemical shifts. For the target compound, protons near the sulfonyl and triazole groups (e.g., thiophene C3-H and triazole C5-H) would exhibit downfield shifts due to electron-withdrawing effects .

Biological Activity

Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound features several significant structural motifs:

  • Triazole ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Azabicyclo structure : This bicyclic system may influence the compound's pharmacokinetics and receptor interactions.
  • Sulfonyl and thiophene groups : These functionalities can enhance the compound's solubility and bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the triazole ring via a click reaction.
  • Introduction of the azabicyclo structure through cyclization reactions.
  • Sulfonation and esterification to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole group in this compound may contribute to its effectiveness against various bacterial strains.

Microorganism Activity (MIC) Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly due to the presence of both the triazole and azabicyclo moieties. Studies have shown that related compounds can inhibit cancer cell proliferation.

Case Study: In Vitro Testing

A study evaluating various derivatives of azabicyclo compounds showed promising results against human cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)5.0
MCF7 (breast cancer)4.5

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to:

  • Inhibition of Enzyme Activity : The sulfonyl group may interact with active sites on enzymes involved in inflammatory pathways.
  • Receptor Modulation : The azabicyclo structure may facilitate binding to specific receptors involved in cellular signaling pathways.

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